molecular formula C18H22N4O B2402969 N-(1-cyano-3-methylbutyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)benzamide CAS No. 1311754-04-7

N-(1-cyano-3-methylbutyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)benzamide

Cat. No. B2402969
CAS RN: 1311754-04-7
M. Wt: 310.401
InChI Key: PNOFMIUVLPBIDG-UHFFFAOYSA-N
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Description

N-(1-cyano-3-methylbutyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)benzamide, also known as JNJ-1661010, is a novel small molecule inhibitor of the protease activated receptor 1 (PAR-1) pathway. This compound has been extensively studied for its potential use in various scientific research applications due to its ability to modulate PAR-1 signaling.

Mechanism of Action

N-(1-cyano-3-methylbutyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)benzamide acts as a selective antagonist of PAR-1, a G protein-coupled receptor that is involved in various biological processes, including platelet activation, inflammation, and thrombosis. By inhibiting PAR-1 signaling, N-(1-cyano-3-methylbutyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)benzamide can modulate various cellular processes, including cell proliferation, migration, and survival.
Biochemical and Physiological Effects:
N-(1-cyano-3-methylbutyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)benzamide has been shown to have various biochemical and physiological effects. It can inhibit platelet aggregation, reduce inflammation, and modulate tumor growth and metastasis. Additionally, N-(1-cyano-3-methylbutyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)benzamide has been shown to have potential therapeutic benefits in the treatment of various diseases, including cancer, thrombosis, and inflammation.

Advantages and Limitations for Lab Experiments

N-(1-cyano-3-methylbutyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)benzamide has several advantages for use in laboratory experiments. It is a highly selective inhibitor of PAR-1, which makes it an ideal tool for studying the role of PAR-1 signaling in various biological processes. Additionally, N-(1-cyano-3-methylbutyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)benzamide has been shown to have low toxicity, which makes it suitable for use in in vitro and in vivo studies.
However, there are also limitations associated with the use of N-(1-cyano-3-methylbutyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)benzamide in laboratory experiments. For example, it may not be effective in all cell types or biological systems, and its effects may be influenced by various factors, including the concentration and duration of exposure.

Future Directions

There are several future directions for research on N-(1-cyano-3-methylbutyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)benzamide. One possible direction is to investigate its potential therapeutic benefits in the treatment of cancer, thrombosis, and inflammation. Additionally, further studies are needed to understand the mechanisms underlying its effects on various cellular processes, including cell proliferation, migration, and survival.
Another potential direction is to investigate the use of N-(1-cyano-3-methylbutyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)benzamide in combination with other drugs or therapies to enhance its therapeutic efficacy. Finally, additional studies are needed to optimize the dosing and administration of N-(1-cyano-3-methylbutyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)benzamide in preclinical and clinical settings.

Synthesis Methods

The synthesis of N-(1-cyano-3-methylbutyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)benzamide involves the condensation of 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoyl chloride with N-(1-cyano-3-methylbutyl)amine in the presence of a base catalyst. The resulting product is purified through column chromatography to yield N-(1-cyano-3-methylbutyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)benzamide in high purity.

Scientific Research Applications

N-(1-cyano-3-methylbutyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)benzamide has been studied extensively for its potential use in various scientific research applications. It has been shown to have potential therapeutic benefits in the treatment of various diseases and conditions, including cancer, thrombosis, and inflammation.

properties

IUPAC Name

N-(1-cyano-3-methylbutyl)-4-(3,5-dimethylpyrazol-1-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O/c1-12(2)9-16(11-19)20-18(23)15-5-7-17(8-6-15)22-14(4)10-13(3)21-22/h5-8,10,12,16H,9H2,1-4H3,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNOFMIUVLPBIDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC=C(C=C2)C(=O)NC(CC(C)C)C#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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